Dual ALK and Mutant‑EGFR Inhibition: A Quantitative Advantage Over First‑ and Second‑Generation ALK Inhibitors
HG‑14‑10‑04 distinguishes itself from the clinically used ALK inhibitors crizotinib and ceritinib by its potent inhibition of drug‑resistant EGFR mutants. Whereas crizotinib shows no significant EGFR inhibition [REFS‑1] and ceritinib exhibits only weak EGFR activity (IC50 = 19–900 nM [REFS‑2]), HG‑14‑10‑04 inhibits EGFR T790M/C797S double mutant with an IC50 of 0.8 nM, the T790M single mutant with 1.2 nM, and the L858R/T790M mutant with 15.6 nM [REFS‑3][REFS‑4].
| Evidence Dimension | Inhibition of EGFR mutants (IC50) |
|---|---|
| Target Compound Data | EGFR T790M/C797S: 0.8 nM; EGFR T790M: 1.2 nM; EGFR L858R/T790M: 15.6 nM |
| Comparator Or Baseline | Ceritinib: EGFR IC50 = 19–900 nM; Crizotinib: no significant EGFR inhibition |
| Quantified Difference | HG‑14‑10‑04 is >24‑fold more potent against EGFR T790M/C797S compared to the lower limit of ceritinib's EGFR IC50 range (19 nM). |
| Conditions | Biochemical kinase activity assays (IC50); EGFR mutant constructs |
Why This Matters
This dual‑target profile enables HG‑14‑10‑04 to simultaneously modulate ALK and mutant EGFR signaling in preclinical models, a capability that crizotinib and ceritinib lack, making it the preferred tool compound for studies of cross‑talk between these oncogenic drivers.
- [1] Chemical Probes Portal. Ceritinib probe report. Chemical Probes Portal, 2024. View Source
